Cas no 154771-33-2 (DMT-2'-F-Bz-dC)

DMT-2'-F-Bz-dC 化学的及び物理的性質
名前と識別子
-
- N-[1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]benzamide
- DMT-2'-F-Bz-dC
- N-(1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-d...
- N-(1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- N-(1-(5-O-(BIS(4-METHOXYPHENYL)PHENYLMETHYL)-2-DEOXY-2-FLUORO-BETA-D-ARABINOFURANOSYL)-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)...
- N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
- N-{1-{5-O-[Bis-(4-methoxyphenyl)-phenylmethyl]-2-deoxy-2-fluoro--D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide
- 5-O-DMT-N4-Bz-2-ara-F-2-dC
- N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro--D-arabinocytidine
- N-(1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahyd
- N-(1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrof
- DMT-2-F-Bz-dC
- C37H34FN3O7
- 7774AA
- 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one
- 1-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N4 -benzoylcytosine
- N-[1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-1,2-dihydro-2
- N-{1-[(2R,3S,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide
- RAIBEZUVTIPFOJ-SHERYBNQSA-N
- DTXSID60743380
- 154771-33-2
- 5'-O-DMT-N4-Bz-2'-ara-F-2'-dC
- DA-49880
-
- MDL: MFCD23135324
- インチ: 1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1
- InChIKey: RAIBEZUVTIPFOJ-SHERYBNQSA-N
- SMILES: F[C@]1([H])[C@]([H])(N2C(N=C(C([H])=C2[H])N([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=O)=O)O[C@]([H])(C([H])([H])OC(C2C([H])=C([H])C([H])=C([H])C=2[H])(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])[C@@]1([H])O[H]
計算された属性
- 精确分子量: 651.23800
- 同位素质量: 651.23807859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 48
- 回転可能化学結合数: 11
- 複雑さ: 1120
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.9
- トポロジー分子極性表面積: 119
じっけんとくせい
- 密度みつど: 1.30
- Boiling Point: °Cat760mmHg
- フラッシュポイント: °C
- Refractive Index: 1.621
- PSA: 121.14000
- LogP: 5.19090
DMT-2'-F-Bz-dC Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P007XW2-250mg |
DMT-2'-F-Bz-dC |
154771-33-2 | 95% | 250mg |
$307.00 | 2024-06-20 | |
Ambeed | A782991-1g |
DMT-2'-F-Bz-dC |
154771-33-2 | 95+% | 1g |
$318.0 | 2024-04-23 | |
1PlusChem | 1P007XW2-100mg |
DMT-2'-F-Bz-dC |
154771-33-2 | 95% | 100mg |
$217.00 | 2024-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N86150-1g |
N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
154771-33-2 | 1g |
¥1952.0 | 2021-09-08 | ||
Matrix Scientific | 094710-1g |
N-(1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, 95+% |
154771-33-2 | 95+% | 1g |
$756.00 | 2023-09-06 | |
Chemenu | CM132024-1g |
N-(1-((2R,3S,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
154771-33-2 | 95% | 1g |
$333 | 2023-03-04 | |
Matrix Scientific | 094710-250mg |
N-(1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, 95+% |
154771-33-2 | 95+% | 250mg |
$341.00 | 2023-09-06 | |
A2B Chem LLC | AD69714-250mg |
DMT-2'-F-Bz-dC |
154771-33-2 | 95% | 250mg |
$269.00 | 2024-04-20 | |
A2B Chem LLC | AD69714-100mg |
DMT-2'-F-Bz-dC |
154771-33-2 | 95% | 100mg |
$188.00 | 2024-04-20 |
DMT-2'-F-Bz-dC 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
DMT-2'-F-Bz-dCに関する追加情報
Research Briefing on 154771-33-2 and DMT-2'-F-Bz-dC: Advances in Chemical Biology and Pharmaceutical Applications
Recent studies have highlighted the significance of the chemical compound 154771-33-2 and the modified nucleoside DMT-2'-F-Bz-dC in the field of chemical biology and pharmaceutical research. These molecules have garnered attention due to their potential applications in drug development, particularly in the synthesis of oligonucleotides and therapeutic agents targeting genetic disorders. This briefing provides an overview of the latest research findings, methodologies, and implications associated with these compounds.
The compound 154771-33-2, a key intermediate in nucleoside chemistry, has been extensively studied for its role in the synthesis of modified nucleic acids. Recent publications have demonstrated its utility in the production of fluorinated nucleosides, which are critical for enhancing the stability and binding affinity of therapeutic oligonucleotides. Researchers have optimized synthetic pathways to improve the yield and purity of 154771-33-2, thereby facilitating its use in large-scale pharmaceutical applications.
DMT-2'-F-Bz-dC, a protected form of 2'-fluorobenzoyl-deoxycytidine, has emerged as a pivotal building block in the construction of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). Its incorporation into oligonucleotide sequences has been shown to confer resistance to nuclease degradation, a common challenge in the development of RNA-based therapeutics. Recent studies have explored the pharmacokinetic and pharmacodynamic properties of DMT-2'-F-Bz-dC-modified oligonucleotides, revealing improved tissue distribution and prolonged half-life in preclinical models.
One of the most notable advancements in this area is the application of DMT-2'-F-Bz-dC in the development of therapies for rare genetic diseases. For instance, researchers have successfully utilized this modified nucleoside to design ASOs that target splicing mutations in genes associated with spinal muscular atrophy (SMA) and Duchenne muscular dystrophy (DMD). These ASOs have demonstrated enhanced efficacy in restoring functional protein expression, offering promising therapeutic outcomes in animal models.
In addition to its therapeutic potential, DMT-2'-F-Bz-dC has also been investigated for its role in diagnostic applications. Fluorescently labeled derivatives of this nucleoside have been employed as probes for detecting specific RNA sequences in cellular environments. This approach has enabled researchers to visualize and quantify gene expression dynamics with high precision, providing valuable insights into disease mechanisms and drug responses.
The synthesis and characterization of 154771-33-2 and DMT-2'-F-Bz-dC have been supported by advanced analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods have been instrumental in ensuring the quality and consistency of these compounds, which are critical for their successful translation into clinical applications.
Looking ahead, ongoing research aims to further optimize the chemical properties of 154771-33-2 and DMT-2'-F-Bz-dC to expand their utility in next-generation therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel oligonucleotide-based drugs, addressing unmet medical needs in oncology, neurology, and infectious diseases.
In conclusion, the compounds 154771-33-2 and DMT-2'-F-Bz-dC represent important advancements in the field of chemical biology and pharmaceutical research. Their unique properties and versatile applications underscore their potential to revolutionize the development of oligonucleotide therapeutics and diagnostics. Continued exploration of these molecules will likely yield further breakthroughs, paving the way for innovative treatments and improved patient outcomes.
154771-33-2 (DMT-2'-F-Bz-dC) Related Products
- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)
- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)
- 733776-42-6(3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-)
- 2228680-45-1(3-2-(dimethylamino)pyridin-3-yl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2228692-19-9(2-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid)
- 70654-66-9(1-Bromo-4-(methoxymethoxy)naphthalene)
- 58158-57-9(1-(4-chlorophenyl)-2-(pyridin-3-yl)ethan-1-one)
- 637747-33-2(7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4H-chromen-4-one)
- 1804623-93-5(2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 1361904-95-1(3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine)
